
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the thiophene ring with a piperidinylsulfonyl chloride.
Attachment of the Benzamide Group: The final step involves the coupling of the thiophene derivative with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide involves the inhibition of lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOX, the compound prevents the formation of these cross-links, thereby reducing the structural integrity of the extracellular matrix and inhibiting tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide: This compound is unique due to its specific substitution pattern and its potent inhibitory activity against LOX.
Other LOX Inhibitors: Compounds such as beta-aminopropionitrile (BAPN) and PXS-5153A are also known LOX inhibitors but differ in their chemical structure and potency.
Uniqueness
This compound stands out due to its high selectivity and potency as a LOX inhibitor, as well as its favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C17H17ClN2O4S2 |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
4-chloro-N-[[5-(4-oxopiperidin-1-yl)sulfonylthiophen-2-yl]methyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O4S2/c18-13-3-1-12(2-4-13)17(22)19-11-15-5-6-16(25-15)26(23,24)20-9-7-14(21)8-10-20/h1-6H,7-11H2,(H,19,22) |
InChI-Schlüssel |
YXYZWXRBHIBALW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

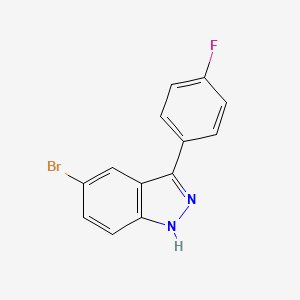
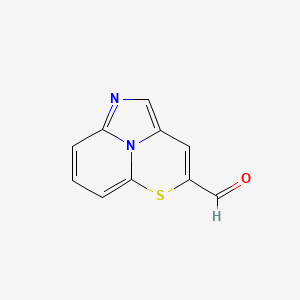
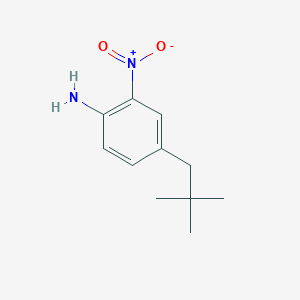
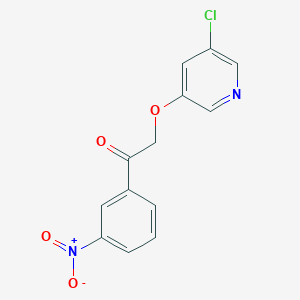




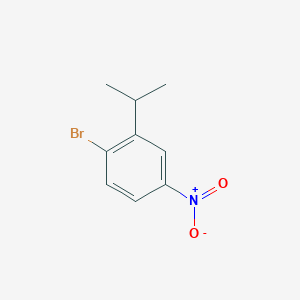
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethanol](/img/structure/B8368591.png)
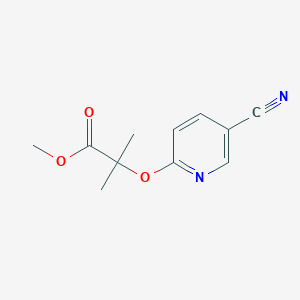
![(trans)-1-[(benzyloxy)carbonyl]-4-cyclohexyl-L-proline](/img/structure/B8368617.png)

